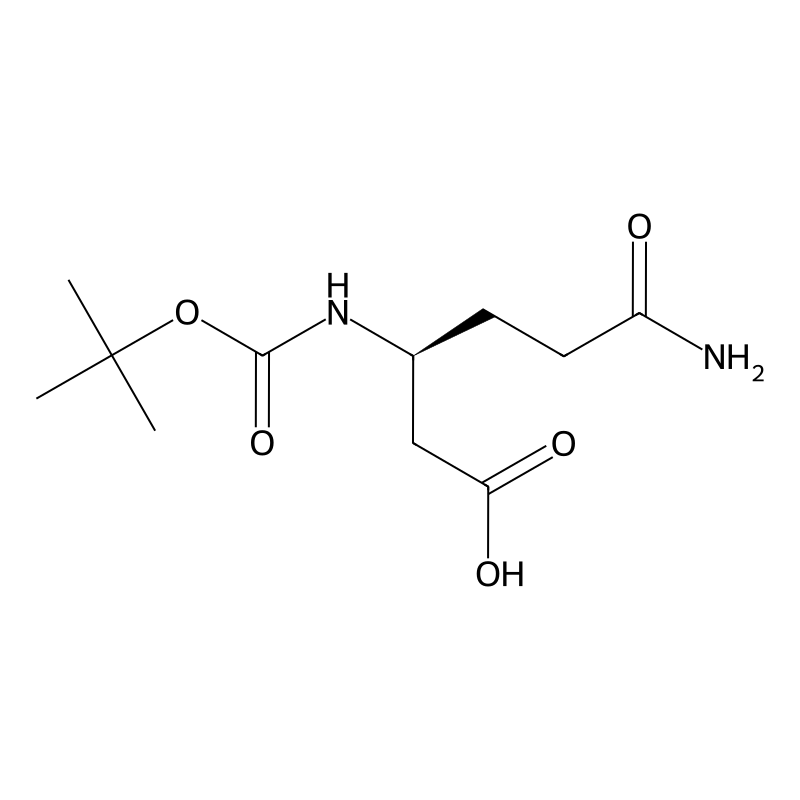Boc-L-beta-Homoglutamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis:
Boc-L-beta-Homoglutamine is a valuable building block for the synthesis of peptides and proteins. It is an N-protected amino acid derivative, meaning a protective group called tert-butyloxycarbonyl (Boc) is attached to its alpha-amino group. This protection is crucial during peptide synthesis as it prevents unwanted side reactions with the alpha-amino group, ensuring the desired sequence and structure of the final peptide ().
The Boc group can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds between Boc-L-beta-Homoglutamine and other amino acids. This enables researchers to synthesize various peptides, including modified versions of naturally occurring peptides with potential therapeutic applications ().
Boc-L-beta-Homoglutamine is a derivative of glutamic acid, specifically modified to include a beta-homologous structure. Its full chemical formula is C₁₁H₂₀N₂O₅, and it is classified under the category of amino acids. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen, which enhances its stability and solubility in organic solvents, making it useful in peptide synthesis and other chemical applications .
- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, essential for synthesizing peptides and proteins.
- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield L-beta-homoglutamine, allowing for further functionalization or incorporation into larger biomolecules.
- Ugi Reaction: This compound can also be utilized in multicomponent reactions such as the Ugi reaction, where it can react with aldehydes, isocyanides, and carboxylic acids to form diverse products .
Boc-L-beta-Homoglutamine can be synthesized through several methods:
- Starting from Glutamic Acid: The synthesis typically begins with L-glutamic acid, which undergoes protection of the amino group using Boc anhydride or Boc chloride.
- Homologation: Following protection, the beta position can be modified through various homologation strategies, such as using alkyl halides or other reagents that introduce the beta carbon chain.
- Purification: The final product is usually purified through crystallization or chromatography techniques to ensure high purity suitable for further applications .
Boc-L-beta-Homoglutamine is primarily used in:
- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in research and pharmaceutical applications.
- Drug Development: Its derivatives may be explored for potential therapeutic uses due to their structural similarity to biologically active compounds.
- Chemical Research: It is utilized in studies involving amino acid modifications and their effects on biological activity.
Interaction studies involving Boc-L-beta-Homoglutamine focus on its binding affinity and activity within biological systems. While specific data may not be extensively documented, research on related compounds suggests that variations in the amino acid structure can significantly influence receptor interactions and metabolic pathways. Future studies could elucidate its potential interactions with neurotransmitter receptors or other protein targets.
Boc-L-beta-Homoglutamine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Boc-L-glutamic acid | Standard amino acid | Commonly used in peptide synthesis |
| Boc-L-beta-homoproline | Beta-amino acid | Features a proline-like structure |
| Boc-L-alpha-amino acid | Standard amino acid | Basic building block for proteins |
| Boc-L-threonine | Standard amino acid | Contains a hydroxyl group at the beta position |
Boc-L-beta-Homoglutamine stands out due to its unique beta-homologous structure, which may confer distinct properties compared to its more common counterparts like L-glutamic acid or L-threonine. This uniqueness could lead to novel applications in drug design and biochemical research.








